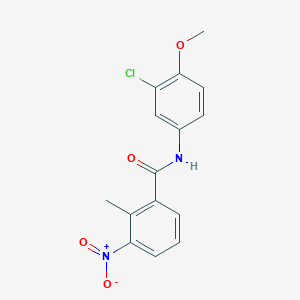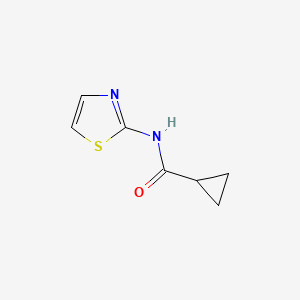
N-(3-chloro-4-methoxyphenyl)-2-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-2-methyl-3-nitrobenzamide, also known as GW 501516, is a synthetic drug that has been extensively researched for its potential applications in medical and scientific fields. It belongs to a class of compounds called selective androgen receptor modulators (SARMs) and has been shown to have a variety of effects on the body, including improving endurance, reducing inflammation, and promoting fat loss.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methoxyphenyl)-2-methyl-3-nitrobenzamide 501516 has been extensively studied for its potential applications in a variety of scientific fields, including sports medicine, cancer research, and cardiovascular disease. In sports medicine, it has been shown to improve endurance and reduce fatigue, making it a potentially useful performance-enhancing drug. In cancer research, it has been shown to have anti-tumor effects and may be useful in the treatment of certain types of cancer. In cardiovascular disease, it has been shown to have anti-inflammatory effects and may be useful in the prevention and treatment of atherosclerosis.
Wirkmechanismus
N-(3-chloro-4-methoxyphenyl)-2-methyl-3-nitrobenzamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This receptor is involved in a variety of processes, including lipid metabolism, glucose homeostasis, and inflammation. By activating this receptor, this compound 501516 can improve endurance, reduce inflammation, and promote fat loss.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have a variety of biochemical and physiological effects on the body. These include increasing the expression of genes involved in lipid metabolism, improving insulin sensitivity, reducing inflammation, and promoting fat loss. It has also been shown to improve endurance and reduce fatigue.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-methoxyphenyl)-2-methyl-3-nitrobenzamide 501516 has several advantages and limitations for lab experiments. One advantage is that it has a well-defined mechanism of action and has been extensively studied, making it a useful tool for studying lipid metabolism, glucose homeostasis, and inflammation. However, one limitation is that it is a synthetic drug and may not accurately reflect the effects of natural compounds in the body. Additionally, it has been shown to have potential side effects, such as liver damage, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2-methyl-3-nitrobenzamide 501516. One area of interest is its potential use in the treatment of cardiovascular disease, as it has been shown to have anti-inflammatory effects and may be useful in the prevention and treatment of atherosclerosis. Another area of interest is its potential use in the treatment of cancer, as it has been shown to have anti-tumor effects. Additionally, further research is needed to fully understand the potential side effects of this compound 501516 and to develop safer and more effective compounds with similar mechanisms of action.
Synthesemethoden
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-methyl-3-nitrobenzamide 501516 involves several steps, including the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-chloro-4-methoxyaniline to form the amide, which is then reduced with lithium aluminum hydride to produce the final product.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-11(4-3-5-13(9)18(20)21)15(19)17-10-6-7-14(22-2)12(16)8-10/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAYCTKFIIVIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-mercapto-3-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5786018.png)
![N-[4-(cyanomethyl)phenyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5786022.png)

![1-[(1,3-thiazol-2-ylamino)methyl]-2-naphthol](/img/structure/B5786039.png)
![4-iodo-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B5786041.png)

![N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5786061.png)
![N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5786068.png)
![4-methoxy-2-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzaldehyde](/img/structure/B5786072.png)
![2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5786090.png)
![5,5,7,7-tetramethyl-2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5786094.png)

